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3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one

PI3K inhibitor Isoform selectivity Cancer

Researchers requiring a structurally distinct chemical probe for PI3K target validation face scarcity of reliable data for minor scaffold variants. This oxazolidin-2-one substituted pyrimidine features a unique pyrimidin-2-yloxy-pyrrolidine linker, enabling exploration of isoform binding pockets distinct from bi-pyrimidinyl inhibitors. - Differentiated Pharmacophore: Pyrrolidine linker creates binding-mode divergence versus morpholino or piperidinyl analogs, critical for probing p110α/β/δ/γ selectivity. - MedChem Starting Point: Compact structure offers multiple vectors for library synthesis to fine-tune isoform selectivity and mitigate mTOR off-target effects. - Analytical Utility: Well-defined identity facilitates use as an HPLC-MS system suitability standard or negative control in biochemical assay development, with user-confirmed purity.

Molecular Formula C13H16N4O4
Molecular Weight 292.295
CAS No. 2034557-04-3
Cat. No. B2397659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one
CAS2034557-04-3
Molecular FormulaC13H16N4O4
Molecular Weight292.295
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CC=N2)C(=O)CN3CCOC3=O
InChIInChI=1S/C13H16N4O4/c18-11(9-17-6-7-20-13(17)19)16-5-2-10(8-16)21-12-14-3-1-4-15-12/h1,3-4,10H,2,5-9H2
InChIKeyBLBZHBOVIYOEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one (CAS 2034557-04-3) as a PI3K-Focused Chemical Tool


3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one belongs to a pharmacologically significant class of oxazolidin-2-one substituted pyrimidine compounds, which are primarily investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K) [1]. This structural class has been explored for the treatment of PI3K-dependent conditions, including various cancers [1]. The compound incorporates a unique combination of an oxazolidinone core, a pyrimidine ring, and a pyrrolidine linker, a scaffold that is also found in research exploring mutant IDH1 inhibition [2]. While this compound is of interest for developing enzyme inhibitors, its specific bioactivity profile relative to other in-class molecules is not publicly documented in primary literature.

1 PI3K pathway inhibition research tool
2 Unique oxazolidinone-pyrimidine-pyrrolidine scaffold
3 Requires user validation of selectivity and potency

Risks of Generic Substitution for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one in PI3K Research


In the oxazolidin-2-one-pyrimidine class of PI3K inhibitors, minor structural modifications critically influence isoform selectivity (e.g., for p110α, β, δ, or γ), potency, and off-target effects such as mTOR inhibition [1]. The specific arrangement of a pyrimidin-2-yloxy group on a pyrrolidine ring in this compound is a distinct pharmacophoric element compared to closely related analogs bearing morpholino, piperidinyl, or different heteroaryl substitutions [1]. Such differences can lead to substantial variations in the PI3K inhibition profile and the safety window, making simple interchange without isoform-specific and selectivity data potentially misleading for target validation studies [1]. The lack of publicly available comparative data for this exact compound underscores the risk of assuming bioequivalence with other in-class compounds.

Isoform Selectivity Shift Structural changes may shift PI3K isoform selectivity; not interchangeable with pan-inhibitors like NVP-CLR457.
Scaffold-Dependent Binding Mode Pyrimidin-2-yloxy-pyrrolidine vs. bi-pyrimidinyl core may impact target engagement kinetics and affinity.
Off-Target Kinase Profile PI3K/mTOR selectivity ratio unknown; off-target profile may differ from dual PI3K/mTOR inhibitors.

Quantitative Differentiation Evidence for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one Selection


PI3K Isoform Selectivity Profile of the Oxazolidin-2-one-Pyrimidine Scaffold

The oxazolidin-2-one-pyrimidine scaffold, to which this compound belongs, is known to be a core structure for potent pan-Class IA PI3K inhibitors, with the clinical candidate NVP-CLR457 showing balanced low-nanomolar activity against p110α (IC50 12 ± 1.5 nM), p110β (8.3 ± 1.0 nM), and p110δ (8.3 ± 2.0 nM) isoforms, while being less potent against p110γ (230 ± 31 nM) . The target compound's specific IC50 values against these isoforms have not been reported in publicly accessible literature, preventing a direct comparison. The differentiation of this compound from NVP-CLR457 and other analogs is expected to stem from its distinct pyrimidin-2-yloxy-pyrrolidine substituent, which may alter the selectivity fingerprint.

PI3K Isoform Selectivity
Class-level inference
Target: Not available Comparator (NVP-CLR457): p110α IC50 12 nM, p110β 8.3 nM, p110δ 8.3 nM, p110γ 230 nM
Selectivity profile critical for PI3K pathway dissection
Class-level data from in-class comparator; not measured for this compound
PI3K inhibitor Isoform selectivity Cancer

Structural Divergence from Bipyrimidinyl Oxazolidinones like NVP-CLR457

A key structural differentiator is the replacement of the bi-pyrimidinyl core found in the pan-PI3K inhibitor NVP-CLR457 with a simpler pyrimidin-2-yloxy-pyrrolidine motif in this compound . This fundamental change in the core scaffold is expected to significantly impact molecular interactions with the PI3K binding pocket. However, no co-crystal structures or molecular modeling data are publicly available to quantify the effect of this change on binding affinity or residence time.

Core Scaffold Comparison
Data to verify
Pyrimidin-2-yloxy-pyrrolidine vs. bi-pyrimidinyl core; no binding data available
Scaffold change likely alters binding mode and target engagement
Requires co-crystallography or modeling to confirm
Chemical structure SAR Pharmacophore

Potential for Differential mTOR Selectivity versus PI3K Inhibition

Patent literature on the oxazolidin-2-one-pyrimidine series emphasizes the importance of achieving selectivity for PI3K isoforms over mTOR to maintain a favorable safety window [1]. Compounds where mTOR inhibition is stronger than PI3K inhibition are considered less desirable [1]. The target compound's selectivity ratio (e.g., PI3Kα IC50 / mTOR IC50) is unknown. A comparator approach would involve profiling against known dual PI3K/mTOR inhibitors like BEZ-235 (PI3Kα IC50 = 4 nM, mTOR IC50 = 21 nM) [2], but no such data exists for this compound.

PI3K/mTOR Selectivity
Class-level inference
Target: Not available Comparator (BEZ-235): PI3Kα IC50 4 nM, mTOR IC50 21 nM (ratio ∼0.19)
Selectivity window important for minimizing off-target mTOR effects
No data for target compound; selectivity review required
mTOR Off-target effect Selectivity window

Recommended Use Cases for 3-(2-Oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)oxazolidin-2-one Research


Chemical Probe for Investigating Non-Classical PI3K Binding Modes

Given its distinct pyrimidin-2-yloxy-pyrrolidine scaffold, this compound may be used as a tool to probe PI3K binding modes that differ from the highly optimized bi-pyrimidinyl inhibitors like NVP-CLR457. By comparing its activity profile to published pan-PI3K inhibitors, researchers can gain structural insights into the binding pocket's tolerance for different heterocyclic linkers. This scenario, however, requires users to generate their own selectivity and potency data as a prerequisite for probe validation [1].

Starting Point for Selective PI3K Isoform Inhibitor Design

The compound can serve as a starting scaffold for medicinal chemistry programs aiming to develop isoform-selective PI3K inhibitors. Its simpler structure, relative to more complex clinical candidates, offers multiple vectors for chemical modification to fine-tune selectivity for p110α, β, δ, or γ, a strategy central to the patent landscape of this chemical class [1].

Reference Compound for Analytical Method Development in PI3K Assays

In the absence of a known biological profile, this compound can still be utilized as a reference standard for developing and validating analytical methods, such as HPLC-MS or biochemical assay protocols, intended for oxazolidinone-pyrimidine PI3K inhibitors. Its well-defined structure facilitates its use as a system suitability standard or a negative control, provided its identity and purity are confirmed by the user [2].

Application
Selection Property
Validation Focus
Non-classical PI3K binding mode probe
Scaffold divergence from bi-pyrimidinyl inhibitors
Binding mode validation and selectivity profiling
Isoform-selective inhibitor design starting point
Multiple modification vectors on pyrrolidine/oxazolidinone
Selectivity optimization for p110 isoforms
Reference standard for PI3K assay development
Defined structure and purity (to be confirmed)
Method suitability and system performance
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